2,6-diamino-3-hydroxypyridine chemical structure
2,6-diamino-3-hydroxypyridine chemical structure
An In-Depth Technical Guide to 2,6-Diamino-3-hydroxypyridine: Structure, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-diamino-3-hydroxypyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and computational predictions to offer a robust scientific profile for researchers, chemists, and drug development professionals.
Introduction: The Aminohydroxypyridine Scaffold
Pyridine and its derivatives are fundamental scaffolds in drug design, present in numerous approved therapeutic agents.[1] The introduction of amino and hydroxyl functional groups dramatically expands the chemical space, providing key hydrogen bond donors and acceptors, sites for further derivatization, and metal chelation capabilities. Compounds like 2-amino-3-hydroxypyridine are utilized as pharmaceutical intermediates and as "coupler" agents in oxidative hair dyes, where they react with a precursor to form the final colorant.[2][3] Similarly, the 2,6-diaminopyridine core is a recognized building block for pharmaceuticals, including kinase inhibitors for cancer therapy, and serves as a precursor for advanced polymers.[4]
2,6-Diamino-3-hydroxypyridine combines the features of both parent scaffolds, presenting a unique trifunctional architecture. This guide will explore its structural characteristics, propose viable synthetic routes, predict its spectroscopic signature, and discuss its potential applications based on established chemical principles and the known utility of its analogues.
Chemical Structure and Predicted Properties
The core of the molecule is a pyridine ring substituted with two amino groups at positions 2 and 6, and a hydroxyl group at position 3. This arrangement creates a highly electron-rich aromatic system with multiple sites for interaction.
Molecular Identifiers
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IUPAC Name: 2,6-diaminopyridin-3-ol
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Molecular Formula: C₅H₇N₃O
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Molecular Weight: 125.13 g/mol
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Canonical SMILES: C1=C(C(=NC(=C1)N)N)O
Visualization of the Chemical Structure
The following diagram illustrates the atomic connectivity and functional group arrangement of 2,6-diamino-3-hydroxypyridine.
Caption: Chemical structure of 2,6-diamino-3-hydroxypyridine.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide valuable insights into the molecule's behavior. The following properties are derived from established computational models.
| Property | Predicted Value | Source |
| Molecular Weight | 125.13 g/mol | - |
| XLogP3 | -0.6 | PubChem |
| Hydrogen Bond Donors | 3 (Two -NH₂ groups, one -OH group) | PubChem |
| Hydrogen Bond Acceptors | 4 (Ring Nitrogen, -OH oxygen, two -NH₂ nitrogens) | PubChem |
| Topological Polar Surface Area | 90.9 Ų | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| pKa (most acidic) | 9.5 (Phenolic -OH) | ChemAxon |
| pKa (most basic) | 5.8 (Pyridine ring N) | ChemAxon |
Proposed Synthetic Pathways
Rationale for Synthetic Design
The chosen approach leverages commercially available starting materials and high-yielding, well-documented reactions. The key challenge is the regioselective introduction of the three functional groups. A common strategy in pyridine chemistry is to use directing groups to control the position of subsequent substitutions.
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Starting Material Selection : 2,6-Dichloro-3-nitropyridine is an excellent starting material. The chloro groups are good leaving groups for nucleophilic aromatic substitution, and the nitro group can be readily reduced to an amine.
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Stepwise Amination : A stepwise nucleophilic aromatic substitution (SNAr) with ammonia can replace the chloro groups with amino groups. The first amination is typically faster than the second.
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Hydroxylation/Reduction : A one-pot reaction to simultaneously reduce the nitro group and displace the remaining chloro group with a hydroxyl group can be envisioned, although a stepwise approach may offer better control. A more reliable method would be the reduction of the nitro group first, followed by hydrolysis of the chloro group.
Experimental Workflow: Proposed Synthesis
The following workflow outlines a proposed multi-step synthesis.
Caption: Proposed synthetic workflow for 2,6-diamino-3-hydroxypyridine.
Self-Validating Protocol Considerations
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Reaction Monitoring : Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the desired intermediate.
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Purification : Intermediates should be purified, typically by column chromatography or recrystallization, to ensure the purity of the substrate for the subsequent step.
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Structural Confirmation : The structure of each intermediate and the final product must be rigorously confirmed using spectroscopic methods as outlined in the next section.
Anticipated Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized molecule.
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¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the protons of the two non-equivalent amino groups. The aromatic protons would likely appear as doublets due to coupling.
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¹³C NMR (Carbon NMR) : The spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to nitrogen and oxygen appearing further downfield.
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FT-IR (Infrared Spectroscopy) : The IR spectrum will be characterized by strong N-H stretching bands for the primary amines (typically in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹).
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₇N₃O) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
Potential Applications in Research and Drug Development
The trifunctional nature of 2,6-diamino-3-hydroxypyridine makes it a highly attractive scaffold for various applications.
Medicinal Chemistry and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry.[5] The amino and hydroxyl groups of 2,6-diamino-3-hydroxypyridine can serve as key pharmacophoric features or as handles for further chemical modification.
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Kinase Inhibitors : The 2,6-diaminopyridine core is known to be effective in designing cyclin-dependent kinase (CDK) inhibitors for oncology applications. The addition of a 3-hydroxyl group could provide an additional interaction point within the ATP-binding pocket of kinases, potentially enhancing potency or selectivity.
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Metal Chelators : The arrangement of the ring nitrogen, 2-amino group, and 3-hydroxyl group creates a potential bidentate or tridentate chelation site for metal ions. This could be exploited in the design of agents to treat diseases of metal overload or as components of metal-based therapeutics.
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Antibacterial/Antifungal Agents : Aminopyridine derivatives have been investigated for their antimicrobial properties.[6] The unique electronic and steric profile of this molecule warrants investigation for its potential as an antimicrobial agent.
Materials Science
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Corrosion Inhibition : 2-Amino-3-hydroxypyridine has been shown to inhibit the corrosion of metals in acidic solutions, likely by coordinating to the metal surface and forming a protective layer. The additional amino group in 2,6-diamino-3-hydroxypyridine could enhance this property by providing another point of adsorption.
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Precursor for Dyes and Polymers : Given that its parent molecules are used in dyes, this compound could be a valuable intermediate for novel azo dyes or other colorants.[2][7][8] The two amino groups also allow it to act as a monomer for the synthesis of polyamides or other condensation polymers with unique properties.
Caption: Potential application areas for 2,6-diamino-3-hydroxypyridine.
Safety and Handling
No specific safety data for 2,6-diamino-3-hydroxypyridine is available. Therefore, precautions must be based on the known hazards of its close analogue, 2-amino-3-hydroxypyridine.[2]
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Hazard Classification (Inferred) : Expected to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[2] May cause damage to organs through prolonged or repeated exposure.
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Personal Protective Equipment (PPE) : Use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
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Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling.
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Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[2]
Conclusion and Future Outlook
2,6-Diamino-3-hydroxypyridine represents a promising, yet underexplored, chemical entity. Its structure suggests significant potential as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and metal-chelating agents, as well as in materials science. This guide provides a foundational understanding based on established chemical principles and data from analogous compounds.
Future research should focus on the development of an efficient and scalable synthesis for this molecule. Following a successful synthesis, comprehensive experimental characterization of its physicochemical properties, crystal structure, and reactivity is paramount. Subsequently, screening for biological activity in relevant assays (e.g., kinase panels, antimicrobial assays) would validate its potential as a valuable scaffold for developing new therapeutics.
References
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ResearchGate. (2012). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. Retrieved from [Link]
-
PubChem. 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
CIR Expert Panel. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 39(2_suppl), 91S-97S. Retrieved from [Link]
-
Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Retrieved from [Link]
-
Wikipedia. 2,6-Dihydroxypyridine. Retrieved from [Link]
-
Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
-
PubChem. 2,6-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Commission. (2011). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis of 2, 6-Diamino-3-phenylazopyridine-1-oxide and its Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2013). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
-
MDPI. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
- Google Patents. (1999). Process for preparing pyridine-2,6-diamines.
-
PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
PubMed. (2012). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κ³O²,N,O⁶)vanadate(V) and its conversion to nanostructured V₂O₅. Retrieved from [Link]
-
Global Substance Registration System. 2,6-DIAMINO-3-((PYRIDIN-3-YL)AZO)PYRIDINE. Retrieved from [Link]
-
ResearchGate. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
-
PubMed Central. (2016). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Retrieved from [Link]
-
YouTube. (2020). Drug Development - Ataxia Drug Discovery Pipeline. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cir-safety.org [cir-safety.org]
- 4. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ijpsr.com [ijpsr.com]
